
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 5-position of the thiadiazole ring
准备方法
The synthesis of 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitroaniline with thiosemicarbazide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-nitroaniline and thiosemicarbazide.
Reaction Conditions: The reaction is conducted in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Procedure: The starting materials are mixed and heated under reflux conditions. The chlorinating agent is added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours.
Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
化学反应分析
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may involve the inhibition of enzymes critical for cell division and proliferation.
相似化合物的比较
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Chloro-5-nitrophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of a thiadiazole ring.
2-Chloro-5-nitrophenyl acetic acid: This compound contains an acetic acid group and is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
The uniqueness of this compound lies in its thiadiazole ring, which imparts specific chemical and biological properties not found in its analogs.
属性
分子式 |
C8H4ClN3O2S |
|---|---|
分子量 |
241.66 g/mol |
IUPAC 名称 |
2-chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H |
InChI 键 |
ZTXMVFGAERTTLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)

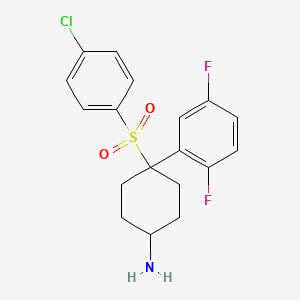
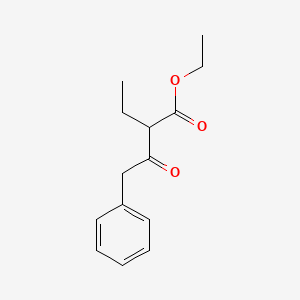
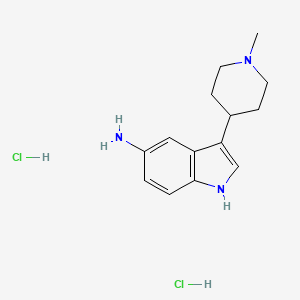
![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
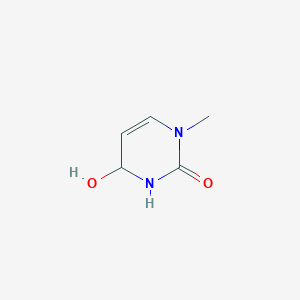

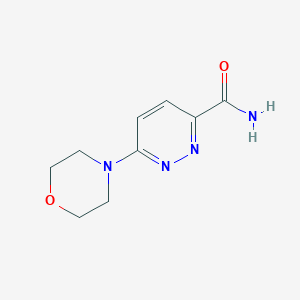

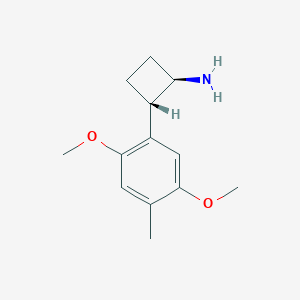
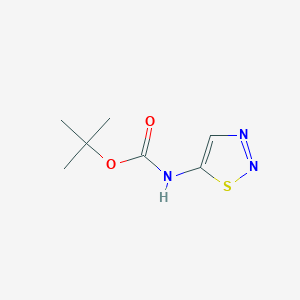
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)

